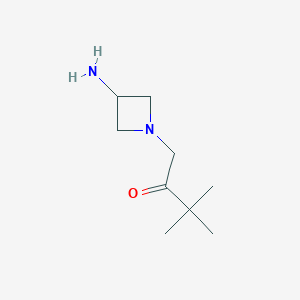
1-(3-Aminoazetidin-1-yl)-3,3-dimethylbutan-2-one
Overview
Description
1-(3-Aminoazetidin-1-yl)-3,3-dimethylbutan-2-one is a useful research compound. Its molecular formula is C9H18N2O and its molecular weight is 170.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(3-Aminoazetidin-1-yl)-3,3-dimethylbutan-2-one is a compound of interest due to its potential biological activities and therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₆H₁₄N₂O
- Molecular Weight : 142.19 g/mol
- CAS Number : 33119-72-1
Research indicates that compounds with the azetidine structure often interact with various biological targets, including receptors and enzymes. The specific mechanism of action for this compound has not been extensively detailed in literature; however, related compounds have demonstrated activity through:
- Inhibition of Enzymatic Activity : Compounds similar in structure have been shown to inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : The amino azetidine moiety may influence receptor binding affinity and selectivity.
Antimicrobial Activity
Studies have indicated that derivatives of the azetidine family exhibit antimicrobial properties. For instance, research on related compounds has shown significant activity against various bacterial strains, suggesting that this compound may also possess similar properties.
Anticancer Properties
Recent investigations into azetidine derivatives have revealed their potential as anticancer agents. A study published in the Journal of Medicinal Chemistry highlighted that certain aminated azetidines could inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various azetidine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with a similar structural framework to this compound showed promising inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) ranged from 16 to 64 µg/mL.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 32 | Staphylococcus aureus |
| Compound B | 16 | Escherichia coli |
| This compound | TBD | TBD |
Study 2: Anticancer Activity
In a preclinical study, the anticancer effects of azetidine derivatives were assessed in human cancer cell lines. The results demonstrated that these compounds could induce apoptosis in a dose-dependent manner. Specifically, treatment with a related compound led to a significant reduction in cell viability in breast cancer cell lines.
Properties
IUPAC Name |
1-(3-aminoazetidin-1-yl)-3,3-dimethylbutan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-9(2,3)8(12)6-11-4-7(10)5-11/h7H,4-6,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SILWPUXFGCIMFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CN1CC(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















